molecular formula C17H15ClF2N2 B15188279 4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride CAS No. 132287-20-8

4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride

Cat. No.: B15188279
CAS No.: 132287-20-8
M. Wt: 320.8 g/mol
InChI Key: OBPASKJDUSNSHG-UHFFFAOYSA-N
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Description

4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a difluorophenyl group and a phenylethyl group attached to an imidazole ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzaldehyde and phenylethylamine.

    Formation of Intermediate: The initial step involves the condensation of 2,6-difluorobenzaldehyde with phenylethylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with imidazole under acidic conditions to form the target compound.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The difluorophenyl and phenylethyl groups play a crucial role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenol
  • 2,6-Difluorophenyl isocyanate
  • 2,6-Difluorobenzaldehyde

Uniqueness

4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride stands out due to its unique combination of a difluorophenyl group and an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity and specificity.

Properties

CAS No.

132287-20-8

Molecular Formula

C17H15ClF2N2

Molecular Weight

320.8 g/mol

IUPAC Name

5-[2-(2,6-difluorophenyl)-2-phenylethyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C17H14F2N2.ClH/c18-15-7-4-8-16(19)17(15)14(9-13-10-20-11-21-13)12-5-2-1-3-6-12;/h1-8,10-11,14H,9H2,(H,20,21);1H

InChI Key

OBPASKJDUSNSHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CN=CN2)C3=C(C=CC=C3F)F.Cl

Origin of Product

United States

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